1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 523980-75-8
VCID: VC6227172
InChI: InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
SMILES: COC1=C(C=C(C=C1)F)CN2CCNCC2
Molecular Formula: C12H17FN2O
Molecular Weight: 224.279

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine

CAS No.: 523980-75-8

Cat. No.: VC6227172

Molecular Formula: C12H17FN2O

Molecular Weight: 224.279

* For research use only. Not for human or veterinary use.

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine - 523980-75-8

Specification

CAS No. 523980-75-8
Molecular Formula C12H17FN2O
Molecular Weight 224.279
IUPAC Name 1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Standard InChI Key WSVHAGDWEZZIGZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)CN2CCNCC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, 1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine, reflects its two primary structural components:

  • A piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions.

  • A 5-fluoro-2-methoxyphenylmethyl group, where a fluorine atom occupies the 5-position of the methoxy-substituted benzene ring.

The SMILES notation COC1=C(C=C(C=C1)F)CN2CCNCC2\text{COC1=C(C=C(C=C1)F)CN2CCNCC2} and InChIKey WSVHAGDWEZZIGZ-UHFFFAOYSA-N\text{WSVHAGDWEZZIGZ-UHFFFAOYSA-N} provide unambiguous representations of its structure .

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS Number523980-75-8
Molecular FormulaC12H17FN2O\text{C}_{12}\text{H}_{17}\text{FN}_2\text{O}
Molecular Weight224.27 g/mol
Topological Polar Surface Area (TPSA)24.5 Ų
LogP (Partition Coefficient)1.24
Rotatable Bonds3

The compound’s moderate lipophilicity (LogP=1.24\text{LogP} = 1.24) and low polar surface area suggest favorable membrane permeability, a critical attribute for central nervous system (CNS) drugs .

Synthesis and Chemical Reactivity

Synthetic Routes

While explicit details for 1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine are scarce, its synthesis likely follows established protocols for analogous piperazine derivatives:

  • Bromination/Fluorination: Introduction of fluorine at the 5-position of 2-methoxyphenyl precursors using fluorinating agents like Selectfluor\text{Selectfluor}.

  • Mannich Reaction: Coupling the fluorinated methoxyphenyl moiety to piperazine via a Mannich base formation, employing formaldehyde as a bridging agent .

  • Purification: Column chromatography or recrystallization to isolate the product .

Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Reactivity

The compound’s reactivity is influenced by:

  • Piperazine Ring: Susceptible to alkylation or acylation at the secondary amine positions.

  • Methoxy Group: Participates in demethylation reactions under acidic conditions.

  • Fluorine Atom: Enhances electron-withdrawing effects, stabilizing adjacent groups against oxidation .

GHS HazardStatement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye DamageH318: Causes serious eye damage

Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Storage: Sealed containers at 2–8°C .

Comparative Analysis with Related Compounds

The table below contrasts key attributes of structurally similar piperazines:

CompoundMolecular FormulaMolecular WeightPrimary Application
1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazineC12H17FN2O\text{C}_{12}\text{H}_{17}\text{FN}_2\text{O}224.27 g/molCNS drug intermediate
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazineC16H17FN2O5S\text{C}_{16}\text{H}_{17}\text{FN}_2\text{O}_5\text{S}368.4 g/molAntimicrobial agent
2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazoleC19H17F4N3O3S2\text{C}_{19}\text{H}_{17}\text{F}_4\text{N}_3\text{O}_3\text{S}_2475.48 g/molEnzyme inhibitor

Fluorine substitution enhances metabolic stability and binding affinity compared to non-fluorinated analogs .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Toxicity Profiling: Assess chronic toxicity in preclinical models.

  • Target Identification: Screen against receptor panels to identify novel targets.

  • Analog Synthesis: Explore derivatives with varied substituents (e.g., chloro, nitro) to optimize activity .

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